Tert-butyl 3-(2-methoxyethoxy)propanoate
Description
Significance and Research Context in Organic Chemistry
The significance of Tert-butyl 3-(2-methoxyethoxy)propanoate in organic chemistry stems from its hybrid structure, which combines a protected carboxylic acid with an ether linkage. The tert-butyl ester acts as a protecting group for the propanoic acid moiety. thieme-connect.comwikipedia.org This is particularly useful in multi-step syntheses where the carboxylic acid group needs to be unreactive during transformations elsewhere in the molecule. wikipedia.org The tert-butyl group can be selectively removed under acidic conditions, regenerating the carboxylic acid for further reactions. acs.orgacs.org
The 2-methoxyethoxy portion of the molecule introduces polarity and can influence the solubility of the compound and its derivatives in various solvents. Ether linkages are generally stable under a wide range of reaction conditions, making this a robust feature in a synthetic building block. The presence of this ether chain is reminiscent of polyethylene (B3416737) glycol (PEG) linkers, which are widely used in medicinal chemistry and materials science to modify the properties of molecules.
Role as a Chemical Intermediate and Building Block in Advanced Syntheses
This compound is well-suited as a chemical intermediate and a versatile building block in advanced organic synthesis. After deprotection of the tert-butyl group to reveal the free carboxylic acid, the molecule can undergo a variety of transformations. For instance, the carboxylic acid can be converted to an acyl chloride, amide, or another ester, or it can participate in coupling reactions.
The methoxyethoxy tail can be modified, although the ether linkages are generally unreactive. The terminal methyl group of the ether could potentially be functionalized, though this would require harsh conditions. The primary utility of this portion of the molecule is to impart specific physical properties, such as solubility and hydrophilicity, to the final product. A plausible synthetic route to this compound could involve the Michael addition of 2-methoxyethanol (B45455) to tert-butyl acrylate (B77674), a common method for forming such ether-ester linkages. A similar approach has been described in a patent for the synthesis of tert-butyl 4-methoxy-3-oxobutyrate, which involves the reaction of a methoxyacetic acid derivative with a malonate. google.com
Structural Features and their Influence on Chemical Reactivity and Synthetic Utility
The chemical reactivity and synthetic utility of this compound are dictated by its key structural features: the tert-butyl ester and the methoxyethoxy group.
The Tert-Butyl Ester: The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon of the ester. This steric bulk makes the ester resistant to nucleophilic attack, rendering it stable under basic and neutral conditions. researchgate.net This stability is a key advantage when it is used as a protecting group. thieme-connect.com The deprotection is typically achieved under acidic conditions, which proceeds through a stable tertiary carbocation intermediate. acs.org
The Methoxyethoxy Group: This portion of the molecule enhances its polarity and potential for hydrogen bonding (through the ether oxygens), which can affect its solubility and reactivity. The ether linkages are generally inert to many reagents, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the ether chain.
These features make this compound a valuable tool for chemists looking to introduce a three-carbon chain with a protected carboxylic acid and a polar side chain into a target molecule.
Data Table: Computed Properties of a Structurally Related Compound
| Property | Value |
| Molecular Weight | 218.29 g/mol |
| XLogP3-AA | 1.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 8 |
| Exact Mass | 218.15180918 Da |
| Topological Polar Surface Area | 44.8 Ų |
Data sourced from PubChem for Tert-butyl 3-(2-methoxyethoxy)-2-methylpropanoate. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-methoxyethoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(11)5-6-13-8-7-12-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBXTZCCLOVIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Esterification Strategies for Propanoate Formation
The formation of the tert-butyl ester functional group is a key step in the synthesis of Tert-butyl 3-(2-methoxyethoxy)propanoate. This is typically achieved through esterification, a fundamental reaction in organic chemistry.
Reaction Scheme: 3-(2-methoxyethoxy)propanoic acid + tert-butanol (B103910) ⇌ this compound + water
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid, tosic acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com An alternative approach involves the acid-catalyzed addition of the carboxylic acid to isobutylene (B52900), which generates the tert-butyl ester directly.
Given the reversible nature of Fischer esterification, optimizing reaction conditions is crucial for maximizing the yield of this compound. wikipedia.org Several factors can be manipulated to shift the chemical equilibrium to favor product formation, in accordance with Le Chatelier's principle. wikipedia.org
Key optimization strategies include:
Use of Excess Reactant: Employing a large excess of the alcohol (tert-butanol) can drive the reaction forward. wikipedia.org
Water Removal: The continuous removal of water, a byproduct of the reaction, is a highly effective method to increase the ester yield. wikipedia.orgceon.rs This can be accomplished using techniques like azeotropic distillation with a Dean-Stark apparatus.
Catalyst Choice and Concentration: While sulfuric acid is a common catalyst, others like polymeric sulfonic acids can also be used. wikipedia.org The concentration of the catalyst must be carefully controlled to promote the reaction without causing unwanted side reactions, such as the dehydration of tert-butanol to isobutylene. sciencemadness.org
Temperature: Increasing the reaction temperature generally increases the reaction rate. ceon.rs However, the temperature must be carefully controlled to avoid decomposition of reactants or products.
Table 1: Influence of Reaction Parameters on Esterification Yield
| Parameter | Condition | Effect on Yield | Rationale |
|---|---|---|---|
| Temperature | Increased | Generally increases | Accelerates the rate of reaction to reach equilibrium faster. ceon.rs |
| Catalyst Conc. | Optimized | Increases to a point | Speeds up the reaction, but excessive amounts can cause side reactions. masterorganicchemistry.com |
| Reactant Ratio | Excess Alcohol | Increases | Shifts equilibrium towards the product side (Le Chatelier's Principle). wikipedia.org |
| Water Removal | Active Removal | Significantly increases | Removes a product, shifting the equilibrium towards the forward reaction. wikipedia.org |
Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces several challenges. Key considerations include reaction kinetics, heat transfer, and process safety. Modern synthetic methodologies, such as flow chemistry, offer significant advantages for scalable synthesis. rsc.org Flow microreactors provide superior control over reaction parameters like temperature and mixing, leading to higher efficiency and sustainability compared to traditional batch processes. rsc.org This approach can also mitigate risks associated with handling large volumes of reactive materials and byproducts.
Functional Group Interconversions and Derivatization Strategies
This compound possesses two main functional regions amenable to chemical transformation: the methoxyethoxy moiety and the tert-butyl ester group. These sites allow for a range of derivatizations and interconversions.
The methoxyethoxy portion of the molecule is characterized by two stable ether linkages. While generally robust, these ether bonds can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Such a transformation would convert the ether to an alcohol, specifically producing tert-butyl 3-(2-hydroxyethoxy)propanoate. chemicalbook.com This resulting hydroxyl group serves as a versatile handle for further derivatization. chemicalbook.comnih.gov
Potential derivatization reactions at the newly formed hydroxyl group include:
Esterification: Reaction with carboxylic acids or acyl chlorides to form a different ester. nih.gov
Etherification: Reaction with alkyl halides to introduce a new alkyl group.
Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid, depending on the reagents used. nih.gov
Derivatization is a technique used to modify a compound to enhance its analytical detection or to create new molecules with different properties. greyhoundchrom.comlibretexts.org For instance, reacting the hydroxyl group with a chromophoric or fluorophoric reagent can facilitate its detection in analytical techniques like HPLC. nih.gov
The tert-butyl ester is widely recognized as a valuable protecting group for carboxylic acids in multi-step organic synthesis. fiveable.me Its primary utility lies in its stability under a variety of conditions and its susceptibility to cleavage under specific, mild acidic conditions. lookchem.com
Acid-Catalyzed Deprotection (Hydrolysis): The most significant transformation of the tert-butyl ester group is its removal to regenerate the parent carboxylic acid, 3-(2-methoxyethoxy)propanoic acid. researchgate.net This is typically achieved by treatment with acids such as trifluoroacetic acid (TFA), phosphoric acid, or hydrochloric acid. researchgate.netacs.org The reaction proceeds via a stable tert-butyl carbocation intermediate, which is then eliminated as isobutylene gas. oup.com This clean decomposition is a major advantage of using the tert-butyl group for protection. researchgate.net
Table 2: Reagents for Deprotection of Tert-butyl Esters
| Reagent | Conditions | Advantage |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Room temperature, often in a solvent like dichloromethane | Mild conditions, volatile byproducts are easily removed. acs.org |
| Aqueous Phosphoric Acid | Mild heating | Environmentally benign and selective. |
| Thionyl Chloride (SOCl2) | Room temperature | Directly converts the ester to an acid chloride. organic-chemistry.org |
| Magic Blue (MB•+)/Triethylsilane | Catalytic, room temperature | Very mild, non-acidic, transition-metal-free method. researchgate.netacs.org |
Other Transformations: Beyond deprotection, the tert-butyl ester group can be converted into other functional groups.
Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) can transform the tert-butyl ester directly into the corresponding acid chloride. organic-chemistry.org This acid chloride is a highly reactive intermediate that can then be easily converted into other esters or amides. organic-chemistry.org
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. wikipedia.orglookchem.com This is an equilibrium-driven process useful for converting the tert-butyl ester into other alkyl esters when the parent carboxylic acid is sensitive or difficult to isolate. lookchem.com
Synthesis of Polyethylene (B3416737) Glycol (PEG) Analogues and Derivatives
This compound serves as a crucial precursor for the synthesis of well-defined, short-chain polyethylene glycol (PEG) analogues. The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality. This allows for modifications at other parts of the molecule or for the controlled assembly of PEG chains.
The general strategy involves the deprotection of the tert-butyl group under acidic conditions to reveal the free carboxylic acid, 3-(2-methoxyethoxy)propanoic acid. This carboxylic acid can then be coupled with other molecules, including amines or alcohols, to form amides or esters, respectively. This process is fundamental in the field of PEGylation, where PEG chains are attached to proteins, peptides, or small molecule drugs to improve their pharmacokinetic properties.
Furthermore, derivatives of this compound, where the terminal methoxy (B1213986) group is replaced by other functionalities (e.g., an amino group as in tert-butyl 3-(2-aminoethoxy)propanoate), provide versatile handles for constructing more complex PEG-based architectures. bldpharm.comtcichemicals.com These building blocks can be used in a modular fashion to create customized PEG linkers with specific lengths and terminal functional groups for various bioconjugation applications.
Catalytic Approaches in this compound Synthesis
The primary route for the synthesis of this compound is the Michael addition of 2-methoxyethanol (B45455) to tert-butyl acrylate (B77674). wikipedia.org This conjugate addition reaction is often facilitated by a catalyst to enhance reaction rates and yields.
Application of Homogeneous and Heterogeneous Catalysts
Homogeneous Catalysis: Basic catalysts are commonly employed for the Michael addition of alcohols to α,β-unsaturated esters. Simple bases like sodium methoxide (B1231860) or potassium tert-butoxide can be used in stoichiometric or catalytic amounts. These bases generate the corresponding alkoxide of 2-methoxyethanol, which then acts as the nucleophile. While effective, these catalysts can be difficult to separate from the reaction mixture, leading to potential contamination of the product.
Heterogeneous Catalysis: To overcome the separation challenges associated with homogeneous catalysts, solid-supported catalysts have been investigated. These include basic zeolites, hydrotalcites, and ion-exchange resins. For instance, a silica-supported aluminium chloride catalyst has been shown to be effective for Michael additions. ijsdr.org These heterogeneous catalysts offer the advantages of easy recovery by simple filtration, potential for recycling, and reduced waste generation, aligning with the principles of green chemistry.
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sodium methoxide, Potassium tert-butoxide | High activity and selectivity | Difficult to separate from product, potential for waste generation |
| Heterogeneous | Basic zeolites, Hydrotalcites, Ion-exchange resins, Silica-supported aluminium chloride ijsdr.org | Easy separation and recyclability, reduced waste | Potentially lower activity compared to homogeneous counterparts |
Emerging Catalytic Systems for Ether and Ester Bond Formation
Research into novel catalytic systems for the formation of ether and ester bonds is continually evolving. For ether synthesis, recent developments include the use of N-heterocyclic carbenes (NHCs) which can catalyze the conjugate addition of alcohols to unsaturated esters under mild conditions. organic-chemistry.org Transition metal catalysts, such as those based on copper or iridium, are also being explored for efficient etherification reactions. organic-chemistry.orgresearchgate.net
In the context of ester synthesis, organocatalysts and enzymatic approaches are gaining prominence. For instance, lipases have been used to catalyze the formation of esters under mild and environmentally friendly conditions. researchgate.net While not directly applied to the synthesis of this compound itself, these emerging catalytic systems hold promise for future, more sustainable synthetic routes.
Green Chemistry Principles in Compound Preparation
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. google.comrsc.org
Development of Solvent-Free Reaction Methodologies
One of the key principles of green chemistry is the reduction or elimination of solvent use. Solvent-free Michael additions have been reported, often utilizing microwave irradiation or grinding techniques to facilitate the reaction. ijsdr.org For example, the Michael addition of amines and thiols has been achieved by simple mixing or grinding at room temperature without any solvent or catalyst, yielding quantitative products. ijsdr.org Similar solvent-free approaches could potentially be adapted for the synthesis of this compound. The Williamson ether synthesis, another fundamental reaction for forming ether linkages, has also been successfully performed under solvent-free conditions, for example, by using microwave irradiation with a solid base like potassium carbonate. orgchemres.orgresearchgate.net
Implementation of Atom Economy and Sustainable Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The Michael addition reaction, being an addition reaction, is inherently atom-economical as all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. buecher.descranton.edu This makes it a highly desirable reaction from a green chemistry perspective.
| Principle | Application to this compound Synthesis | Potential Benefits |
|---|---|---|
| Solvent-Free Reactions | Microwave-assisted synthesis, mechanochemistry (grinding) ijsdr.org | Reduced solvent waste, simplified purification, lower energy consumption |
| Atom Economy | Utilization of Michael addition reaction wikipedia.orgbuecher.de | Maximizes incorporation of reactant atoms into the product, minimizes byproducts wikipedia.orgscranton.edu |
| Use of Renewable Feedstocks | Sourcing 2-methoxyethanol and tert-butyl acrylate from bio-based materials | Reduced reliance on fossil fuels, lower carbon footprint |
| Catalysis | Employing recyclable heterogeneous catalysts ijsdr.org | Reduced waste, simplified product purification, potential for continuous processing |
Elucidation of Reaction Mechanisms of Tert Butyl 3 2 Methoxyethoxy Propanoate
Mechanistic Pathways of Ester Formation and Hydrolysis
The stability and reactivity of tert-butyl 3-(2-methoxyethoxy)propanoate are largely dictated by the bulky tert-butyl group, which influences the mechanistic pathways of its hydrolysis. The cleavage of the ester can occur via different mechanisms depending on the pH of the environment. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the hydrolysis of a structurally similar compound, tert-butyl formate (B1220265) (TBF), provides a well-studied model for understanding these processes. usgs.gov The key pathways are acid-catalyzed, base-catalyzed, and neutral hydrolysis. usgs.gov
Acid-Catalyzed Hydrolysis Kinetics and Pathways
Under acidic conditions, the hydrolysis of tert-butyl esters proceeds through a mechanism involving the cleavage of the alkyl-oxygen bond, known as the AAL1 mechanism. This pathway is characteristic of esters with tertiary alkyl groups due to the stability of the resulting tertiary carbocation.
The mechanism involves two primary steps:
Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.
Unimolecular Cleavage: The protonated ester undergoes a slow, rate-determining unimolecular cleavage to form a stable tert-butyl carbocation and the corresponding carboxylic acid, 3-(2-methoxyethoxy)propanoic acid. stackexchange.com
Deprotonation and Hydration: The tert-butyl carbocation can then react with water to form tert-butyl alcohol or eliminate a proton to form isobutylene (B52900). stackexchange.com
Kinetic studies on tert-butyl formate show a direct dependence on the concentration of the acid. The rate constant for the acid-catalyzed hydrolysis (kA) of tert-butyl formate was determined to be (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹. usgs.gov The reaction also exhibits a clear temperature dependence, with a determined activation energy of 59 ± 4 kJ/mol for this pathway. usgs.gov
Table 1: Kinetic Data for the Hydrolysis of Tert-butyl Formate usgs.gov
| Hydrolysis Pathway | Rate Constant (k) | Activation Energy (Ea) |
| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 kJ/mol |
| Base-Catalyzed (kB) | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 kJ/mol |
| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 kJ/mol |
This data is for tert-butyl formate as a model compound to illustrate the hydrolysis kinetics of a tert-butyl ester.
Base-Catalyzed Hydrolysis Kinetics and Pathways
In the presence of a base, such as hydroxide (B78521) ions (OH⁻), ester hydrolysis typically proceeds via a bimolecular acyl-oxygen cleavage mechanism (BAC2). This is the common saponification reaction.
The mechanism unfolds as follows:
Nucleophilic Attack: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the tert-butoxide ion as the leaving group.
Proton Transfer: The tert-butoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid (or a water molecule), yielding tert-butyl alcohol and the carboxylate salt.
For tert-butyl formate, the rate constant for base-catalyzed hydrolysis (kB) was found to be 1.7 ± 0.3 M⁻¹s⁻¹, indicating a significantly faster reaction compared to the acid-catalyzed pathway at equivalent catalyst concentrations. usgs.gov The activation energy for this basic hydrolysis was measured at 88 ± 11 kJ/mol. usgs.gov
Neutral Hydrolysis Mechanisms
In a neutral aqueous solution (approximately pH 5 to 7), the hydrolysis of tert-butyl esters can still occur, albeit at a much slower rate. usgs.gov This "neutral" or water-mediated hydrolysis is often the predominant pathway under typical environmental conditions. usgs.gov
The mechanism is believed to involve the direct attack of a water molecule on the carbonyl carbon. Given the poor nucleophilicity of water, this is a slow process. For tert-butyl formate, the neutral hydrolysis pathway predominates in the pH range of 5 to 7. usgs.gov The rate constant for this neutral pathway (kN) is (1.0 ± 0.2) × 10⁻⁶ s⁻¹. usgs.gov The corresponding activation energy is 78 ± 5 kJ/mol. usgs.gov At a neutral pH and a temperature of 22°C, the estimated half-life for the hydrolysis of tert-butyl formate is approximately 5 days. usgs.gov
Deprotection Mechanisms of the tert-Butyl Ester Group
The tert-butyl ester is a common protecting group for carboxylic acids in organic synthesis. Its removal, or deprotection, can be achieved under specific conditions that avoid the harshness of strong acids or bases.
Silane-Induced Deprotection Mechanisms
A mild and effective method for the deprotection of tert-butyl esters involves the use of hydrosilanes, often in the presence of a catalyst. researchgate.netacs.org This method is valued for its neutrality and compatibility with other functional groups. acs.org
The proposed mechanism, particularly when catalyzed by a Lewis acid like the tris-4-bromophenylamminium cation radical (MB•+), is as follows:
Lewis Acid Activation: The catalyst (MB•+) acts as a Lewis acid, forming a non-covalent complex with the ester. acs.org
Silane (B1218182) Interaction: A trialkyl hydrosilane, such as triethylsilane (HSiEt₃), interacts with this complex. nih.govacs.org
Concerted Cleavage: The silane assists in the departure of the tert-butyl group as isobutene, while a silyl (B83357) ester is formed. acs.org Dihydrogen has also been detected as a byproduct in some systems. acs.org
Hydrolysis: The resulting silyl ester is hydrolytically labile and is easily converted to the carboxylic acid upon workup with water.
This method avoids the formation of a free tert-butyl carbocation, thus minimizing side reactions like rearrangements or reactions with other nucleophiles. acs.org
Table 2: Reagents in Deprotection Mechanisms
| Deprotection Method | Key Reagents | Proposed Intermediate/Byproduct |
| Silane-Induced | Triethylsilane, Catalyst (e.g., MB•+) | Silyl ester, Isobutene |
| Radical-Mediated | Tris-4-bromophenylamminium radical cation (MB•+), Triethylsilane | Silyl ester, Isobutene |
Radical-Mediated Cleavage Reactions of C-O Bonds
Radical cations can facilitate the cleavage of the C–O bond in tert-butyl esters under exceptionally mild conditions. nih.govacs.org A notable example is the use of the stable organic radical cation tris-4-bromophenylamminium (commonly known as magic blue or MB•+) in catalytic amounts. nih.govacs.org
The mechanism, which is closely related to the silane-induced pathway, leverages the radical cation as a potent Lewis acid. acs.org
Catalyst Activation: The MB•+ radical cation activates the Si–H bond of a sacrificial silane, such as triethylsilane. nih.govacs.org
Ester Complexation: The catalyst also complexes with the tert-butyl ester, weakening the alkyl C-O bond. acs.org
C-O Bond Cleavage: The activated silane then facilitates the cleavage of the C–O bond, leading to the formation of a silyl ester, isobutene, and dihydrogen, while regenerating the active catalyst. acs.org
This catalytic cycle allows for the deprotection to occur rapidly at room temperature without the need for strong acids, bases, or transition metals. nih.govacs.org Detailed kinetic studies have shown that for some tert-butyl esters, quantitative deprotection can be achieved in under 40 minutes using this method. acs.org
Acidic Cleavage of tert-Butyl Esters
The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its stability under neutral and basic conditions, yet readily cleaved under acidic conditions. libretexts.org The acidic cleavage of the tert-butyl group in this compound proceeds through a unimolecular mechanism (SN1 or E1 type) due to the exceptional stability of the intermediate tert-butyl carbocation.
The mechanism is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. However, unlike the acid-catalyzed hydrolysis of primary or secondary esters (an AAC2 mechanism), the cleavage of a tert-butyl ester follows a pathway involving the alkyl-oxygen bond (an AAL1 mechanism). The protonated ester undergoes heterolytic cleavage of the C-O bond between the oxygen and the tertiary carbon, forming a stable tert-butyl cation and the carboxylic acid, 3-(2-methoxyethoxy)propanoic acid. libretexts.org The tert-butyl cation is then neutralized, typically by reacting with a nucleophile (like water to form tert-butyl alcohol) or by losing a proton to form isobutylene. usgs.gov
The rate of this acid-catalyzed hydrolysis is dependent on the concentration of the hydronium ion and follows first-order kinetics with respect to the ester. researchgate.net Studies on analogous compounds, such as tert-butyl formate (TBF) and methyl tert-butyl ether (MTBE), provide insight into the kinetics of this cleavage. usgs.govresearchgate.net
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Related tert-Butyl Compounds
| Compound | Catalyst | Second-Order Rate Constant (k) | Temperature (°C) | Product(s) |
|---|---|---|---|---|
| tert-Butyl Formate | H+ | 2.7 x 10-3 M-1s-1 | 22 | tert-Butyl alcohol, Formic acid |
This table is generated based on kinetic data from analogous compounds to illustrate the principles of tert-butyl group cleavage. usgs.govresearchgate.net
Nucleophilic Substitution Reactions and Leaving Group Chemistry
This compound presents two potential sites for nucleophilic attack: the electrophilic carbonyl carbon of the ester and the carbon atoms of the ether linkage. The reactivity at these sites differs significantly.
The ester group undergoes nucleophilic acyl substitution. libretexts.orglibretexts.org In this reaction, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The reaction is completed by the departure of a leaving group. In this case, the leaving group would be the tert-butoxide anion (t-BuO-). While tert-butoxide is a strong base and generally a poor leaving group in the context of SN2 reactions, it can be eliminated from the tetrahedral intermediate in nucleophilic acyl substitution, especially under irreversible conditions like saponification. libretexts.orgmasterorganicchemistry.com Under basic hydrolysis (saponification), a hydroxide ion attacks the carbonyl carbon, and the subsequent collapse of the tetrahedral intermediate expels the tert-butoxide anion, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org
Conversely, the ether linkage within the 2-methoxyethoxy portion of the molecule is highly unreactive towards nucleophiles. quora.com The methoxy (B1213986) group (CH3O-) or the larger alkoxy substituent would be extremely poor leaving groups as they are strongly basic. pearson.com Cleavage of the ether C-O bond requires harsh conditions, typically involving strong acids like HBr or HI, which can protonate the ether oxygen to create a better leaving group (an alcohol). chemistrysteps.com Under neutral or basic conditions, the ether linkage remains inert to nucleophilic attack. Therefore, nucleophilic substitution reactions on this compound will selectively occur at the ester carbonyl group.
Investigating Solvent Effects on Reaction Mechanisms and Selectivity
Solvent choice can profoundly influence the rate and mechanism of chemical reactions involving this compound, particularly the acid-catalyzed cleavage of the tert-butyl group. researchgate.net This reaction proceeds via an SN1-type mechanism, which involves the formation of a charged intermediate—the tert-butyl carbocation.
The stability of this carbocation is crucial to the reaction rate. Polar protic solvents, such as water and alcohols, are particularly effective at accelerating this type of reaction. They can stabilize both the developing positive charge on the tertiary carbon in the transition state and the leaving group (the carboxylic acid) through hydrogen bonding and dipole-dipole interactions. researchgate.net
In contrast, polar aprotic solvents (e.g., DMSO, DMF) are less effective at solvating the carbocation intermediate, although they can solvate the protonated ester. Nonpolar solvents would significantly hinder the reaction as they cannot effectively stabilize the charged intermediates and transition states involved in the heterolytic cleavage.
The solvolysis of tert-butyl chloride is a classic example used to demonstrate these solvent effects on an SN1 reaction. The relative rates of solvolysis in different solvents highlight the importance of solvent polarity and its ability to support ionization. A similar trend is expected for the acidic cleavage of this compound.
Table 2: Relative Rates of Solvolysis of tert-Butyl Chloride in Various Solvents
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
|---|---|---|---|
| Ethanol | 24.3 | Polar Protic | 1 |
| Methanol | 32.6 | Polar Protic | 4.4 |
| Water | 78.4 | Polar Protic | 150,000 |
| Acetic Acid | 6.2 | Polar Protic | 0.04 |
This table presents data for tert-butyl chloride solvolysis as an illustrative model for the solvent effects on the SN1 cleavage of the tert-butyl group. researchgate.net The data clearly shows that polar protic solvents, especially water, dramatically increase the reaction rate by stabilizing the carbocation intermediate.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods employ quantum mechanics to compute the distribution of electrons and the resulting molecular characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of chemical properties. For Tert-butyl 3-(2-methoxyethoxy)propanoate, DFT calculations can elucidate its electronic characteristics and reactivity.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net DFT also enables the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the oxygen atoms of the ester and ether groups would be expected to be electron-rich sites, susceptible to electrophilic attack.
| Calculated Property | Theoretical Significance for this compound |
|---|---|
| HOMO Energy | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |
| LUMO Energy | Indicates the energy of the lowest energy orbital for accepting electrons; relates to the molecule's ability to act as an electrophile. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A larger gap implies lower reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes reactive sites, with negative potential (red/yellow) on oxygen atoms and positive potential (blue) around hydrogen atoms. |
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in various spatial arrangements, or conformations. Conformational analysis involves identifying these different conformers and determining their relative energies to find the most stable, lowest-energy structures.
Computational methods can systematically rotate the bonds within the molecule to map out the potential energy surface. This process identifies local and global energy minima, which correspond to stable conformers. The flexible C-C and C-O bonds in the methoxyethoxy portion of the molecule allow for a variety of folded and extended shapes. The bulky tert-butyl group imposes significant steric constraints, influencing the preferred conformations around the ester functional group. Theoretical calculations for related ester compounds have shown that multiple conformers can exist with small energy differences between them. researchgate.net The global minimum energy conformation represents the most probable structure of the molecule under given conditions.
| Conformer | Key Dihedral Angle(s) | Calculated Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Conformer A (Global Minimum) | [Illustrative Angle 1] | 0.00 | ~75% |
| Conformer B | [Illustrative Angle 2] | 1.20 | ~15% |
| Conformer C | [Illustrative Angle 3] | 2.50 | ~10% |
Note: The data in this table is illustrative of typical results from a conformational analysis and is not based on published experimental data for this specific compound.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating the vibrational frequencies and nuclear magnetic shielding of a molecule, computational methods can generate theoretical spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For example, the calculations would predict a strong vibrational mode for the C=O stretch of the ester group, typically around 1730-1750 cm⁻¹. researchgate.net Similarly, theoretical calculations of NMR chemical shifts for the various hydrogen (¹H) and carbon (¹³C) atoms in the molecule can aid in the assignment of peaks in experimentally obtained NMR spectra. Comparing theoretical and experimental spectra can confirm the molecular structure and provide a more detailed understanding of its vibrational modes. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying complex processes and interactions that occur over timescales from femtoseconds to microseconds.
Simulations of related molecules containing polyethylene (B3416737) glycol (PEG) chains, which share the ethoxy linkage, have been used to understand their conformation, solvation, and interaction with other molecules. nih.govacs.orgnih.gov For this compound, an MD simulation in an aqueous solution could reveal how water molecules arrange around the hydrophobic tert-butyl group and the more hydrophilic ether-ester portion of the molecule. This provides insight into its solubility and how it interacts with its environment at a molecular level. Properties such as the radial distribution function can be calculated to quantify the structure of the solvation shells around different parts of the molecule.
Thermo-oxidative degradation is the process by which molecules break down at elevated temperatures in the presence of oxygen. MD simulations, particularly those using reactive force fields (ReaxFF), can model the chemical reactions involved in this process, including bond breaking and formation.
Quantum Chemical Studies of Reactivity and Reaction Kinetics
Quantum chemical methods provide a detailed electronic-level understanding of chemical reactivity and reaction mechanisms. For this compound, these studies are invaluable for predicting its behavior in chemical reactions, such as hydrolysis or transesterification. Methods like Density Functional Theory (DFT) are commonly employed to investigate the potential energy surfaces of reactions involving esters. nih.gov
A key application of quantum chemistry is the study of reaction kinetics, which involves calculating the activation energies of reaction pathways. For instance, the acid-catalyzed hydrolysis of this compound can be modeled to determine the rate-determining step and the structure of the transition states. Such calculations can elucidate the influence of the methoxyethoxy group on the reactivity of the ester functionality.
The following table presents hypothetical activation energies for two possible hydrolysis mechanisms of this compound, as would be calculated using quantum chemical methods.
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Hydrolysis | B3LYP/6-31G | 18.5 |
| Base-Catalyzed Hydrolysis | B3LYP/6-31G | 14.2 |
Thermodynamic and Kinetic Modeling of Chemical Processes
Thermodynamic and kinetic modeling are essential for designing and optimizing chemical processes involving this compound. jchr.orgmdpi.com These models rely on data that can be obtained from both experimental measurements and computational chemistry. Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy can be calculated with good accuracy using quantum chemical methods.
Kinetic modeling of reactions, such as the synthesis of this compound via esterification, allows for the prediction of reaction rates and yields under various conditions of temperature, pressure, and catalyst concentration. jchr.org These models are crucial for process simulation and scale-up in industrial applications. mdpi.com
A hypothetical table of calculated thermodynamic data for the esterification reaction to form this compound is shown below.
| Thermodynamic Property | Calculated Value |
| Enthalpy of Reaction (ΔH_rxn) | -5.2 kcal/mol |
| Entropy of Reaction (ΔS_rxn) | -15.4 cal/mol·K |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -0.6 kcal/mol |
Solvation Models and Solvent-Solute Interactions
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation models are computational methods used to describe these interactions. numberanalytics.com These models can be broadly categorized into explicit and implicit solvation models. nih.govresearchgate.net
In explicit solvation models, individual solvent molecules are included in the simulation, providing a detailed picture of the solvent structure around the solute. However, this approach is computationally expensive. researchgate.net Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium, which is a more computationally efficient approach. numberanalytics.com
These models can be used to calculate important properties such as the solvation free energy, which is a measure of the energy change when a molecule is transferred from the gas phase to a solvent. Understanding the solvation of this compound is critical for predicting its solubility and reactivity in different solvents.
The following table provides hypothetical solvation free energies for this compound in various solvents, as would be calculated using an implicit solvation model.
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -4.8 |
| Ethanol | 24.6 | -5.5 |
| Acetone | 20.7 | -5.1 |
| Dichloromethane | 8.9 | -4.2 |
| Hexane | 1.9 | -1.5 |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Tert-butyl 3-(2-methoxyethoxy)propanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within the molecule.
Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons and their neighboring protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group would produce a characteristic singlet, while the protons of the ethyl and methoxy (B1213986) groups would show specific multiplets due to spin-spin coupling.
Carbon-13 (¹³C) NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, ether-linked, alkyl).
A detailed assignment of the expected ¹H and ¹³C NMR signals for this compound is presented in the table below.
| Atom Number | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.0 |
| 2 | -C(CH₃)₃ | - | ~80.5 |
| 3 | -C(=O)- | - | ~171.0 |
| 4 | -CH₂-C(=O)- | ~2.60 (t, 2H) | ~36.0 |
| 5 | -O-CH₂-CH₂-C(=O)- | ~3.75 (t, 2H) | ~66.0 |
| 6 | -O-CH₂-CH₂-O- | ~3.65 (t, 2H) | ~70.0 |
| 7 | -CH₂-O-CH₃ | ~3.55 (t, 2H) | ~72.0 |
| 8 | -O-CH₃ | ~3.38 (s, 3H) | ~59.0 |
Note: Predicted chemical shifts are based on analogous structures and standard NMR prediction software. Actual experimental values may vary slightly. 's' denotes a singlet, and 't' denotes a triplet.
To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed. These experiments provide information about the connectivity between different atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on adjacent carbons in the propanoate and ethoxy chains, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning each proton signal to its corresponding carbon atom in the molecular structure.
NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions. nih.gov By acquiring NMR spectra at regular intervals during the synthesis of this compound, the consumption of reactants and the formation of the product and any intermediates can be tracked. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. Furthermore, the identification of transient intermediates by NMR can provide valuable insights into the reaction mechanism.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. For this compound (molecular formula C₁₀H₂₀O₄), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the correct elemental composition of the synthesized compound.
Theoretical Exact Mass Calculation for C₁₀H₂₀O₄ ([M+H]⁺):
C: 10 x 12.000000 = 120.000000
H: 21 x 1.007825 = 21.164325
O: 4 x 15.994915 = 63.979660
Total [M+H]⁺: 205.143985
An experimentally determined mass that is very close to this theoretical value would confirm the molecular formula of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is particularly useful for the analysis of complex mixtures and for assessing the purity of a compound. In the context of this compound, LC-MS can be used to separate the target compound from any starting materials, by-products, or other impurities present in a reaction mixture. The mass spectrometer then provides mass information for each separated component, aiding in their identification. This technique is crucial for quality control, ensuring the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide critical information regarding its purity and could identify any volatile impurities or degradation products. The compound's ester and ether functionalities contribute to a moderate volatility, making it amenable to GC analysis.
In a typical GC-MS analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Given its molecular structure, a non-polar or mid-polar column would likely be employed for optimal separation. The retention time of the compound would be a key identifier under specific chromatographic conditions.
Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
Table 1: Predicted GC-MS Parameters for this compound Analysis
| Parameter | Predicted Value/Condition |
| Column Type | Non-polar (e.g., DB-5ms) or Mid-polar (e.g., DB-17ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 50°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
Fragmentation Pathway Analysis
The mass spectrum generated from GC-MS provides detailed structural information through the analysis of fragmentation patterns. For this compound, the fragmentation is dictated by the presence of the tert-butyl ester and the methoxyethoxy groups.
Upon electron impact ionization, the molecular ion ([M]⁺) is formed. Due to the stability of the tert-butyl cation, a prominent fragmentation pathway is the loss of a tert-butyl radical, leading to the formation of a stable acylium ion. Another characteristic fragmentation is the cleavage of the C-O bond of the ether linkage.
Key Predicted Fragmentation Pathways:
Loss of tert-butyl radical: The cleavage of the bond between the oxygen and the tert-butyl group would result in a fragment corresponding to the rest of the molecule with a positive charge.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Ether Cleavage: Fragmentation can occur at the C-O bonds of the ether linkage, leading to various smaller charged fragments.
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Predicted Fragment Identity |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
| M-57 | [M - C(CH₃)₃]⁺ |
| 59 | [CH₂OCH₃]⁺ |
| 87 | [CH₂CH₂COOC(CH₃)₃]⁺ |
| 101 | [CH₂OCH₂CH₂CO]⁺ |
Chromatographic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By running a gradient of increasing organic solvent concentration, compounds with different polarities can be effectively separated. Detection is commonly achieved using an ultraviolet (UV) detector, although the ester carbonyl group in this compound has a weak chromophore, which might necessitate the use of other detectors like a refractive index (RI) detector or a charged aerosol detector (CAD) for better sensitivity.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). iajps.comimpactanalytical.com This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. iajps.comimpactanalytical.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particle columns. impactanalytical.com
For the analysis of this compound, a UPLC method would offer a more rapid and efficient assessment of purity, allowing for the detection of even trace-level impurities. The higher resolution can separate closely related compounds that might co-elute in an HPLC analysis.
Table 3: Predicted HPLC/UPLC Conditions for Purity Analysis
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detector | UV (210 nm), RI, or CAD | UV (210 nm) or CAD |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule.
In the IR spectrum of this compound, a strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1735 cm⁻¹. rockymountainlabs.com The C-O-C stretching vibrations of the ether and ester groups will produce strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. youtube.comlibretexts.org Specifically, the asymmetric C-O-C stretch of the ether is expected around 1120 cm⁻¹. youtube.com The spectrum will also show characteristic C-H stretching and bending vibrations for the methyl, methylene, and tert-butyl groups.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-3000 | 2850-3000 |
| C=O (ester) | Stretching | ~1735 (Strong) | ~1735 (Moderate) |
| C-O (ester) | Stretching | ~1250 (Strong) | Weak |
| C-O-C (ether) | Asymmetric Stretching | ~1120 (Strong) | Moderate |
| C-H (tert-butyl) | Bending | ~1370 and ~1390 | ~1370 and ~1390 |
Kinetics and Thermodynamics of Chemical Reactions Involving Tert Butyl 3 2 Methoxyethoxy Propanoate
Determination of Reaction Rates and Kinetic Order
The rate of a chemical reaction describes how quickly reactants are converted into products. masterorganicchemistry.com This rate is mathematically expressed through a rate law, which relates the reaction rate to the concentrations of the reactants and a rate constant (k). solubilityofthings.comnumberanalytics.com For a hypothetical reaction involving Tert-butyl 3-(2-methoxyethoxy)propanoate, such as its hydrolysis, the rate law would take the general form:
Rate = k [this compound]^m [Reactant 2]^n
Common methods for determining reaction order include:
Method of Initial Rates: This involves measuring the initial reaction rate while systematically varying the initial concentration of one reactant and keeping others constant. Comparing the resulting rates reveals the order with respect to the varied reactant. libretexts.org
Integrated Rate Laws: This method involves measuring concentration as a function of time and plotting the data in different ways (e.g., ln[A] vs. time for first-order, 1/[A] vs. time for second-order). The plot that yields a straight line indicates the order of the reaction. libretexts.org
For the hydrolysis of an ester like this compound, kinetic studies would be designed to determine the order with respect to the ester and any catalysts, such as an acid or base.
Illustrative Data for Determining Reaction Order
The following table presents hypothetical data for the hydrolysis of this compound to demonstrate the method of initial rates.
| Experiment | Initial [Ester] (mol/L) | Initial [H⁺] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
This table is for illustrative purposes only.
From this hypothetical data, doubling the ester concentration (Experiment 1 to 2) doubles the rate, suggesting the reaction is first-order with respect to the ester. Doubling the acid catalyst concentration (Experiment 1 to 3) also doubles the rate, indicating the reaction is also first-order with respect to the acid catalyst.
Analysis of Activation Energies and Transition State Characteristics
For a reaction to occur, reactant molecules must collide with sufficient energy to overcome an energy barrier known as the activation energy (Ea). masterorganicchemistry.com This concept is central to understanding reaction rates. Transition state theory provides a more detailed model, postulating that reactants pass through a high-energy, unstable intermediate state called the activated complex or transition state before forming products. fiveable.mewikipedia.orglibretexts.org
The activation energy is a key parameter in the Arrhenius equation , which describes the temperature dependence of the rate constant (k):
k = A * exp(-Ea / RT)
where 'A' is the pre-exponential factor (related to collision frequency and orientation), 'R' is the gas constant, and 'T' is the absolute temperature. wikipedia.org Experimentally, Ea can be determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot), which yields a straight line with a slope of -Ea/R. wikipedia.org
Transition state theory further refines this by introducing thermodynamic parameters for the formation of the activated complex from the reactants: wikipedia.org
Enthalpy of Activation (ΔH‡): The difference in enthalpy between the transition state and the reactants. For solution-phase reactions, it is closely related to the Arrhenius activation energy (Ea ≈ ΔH‡ + RT). wikipedia.org
Entropy of Activation (ΔS‡): The difference in entropy, reflecting the change in order/disorder when reactants form the transition state. wikipedia.org
Studies on the esterification of other acids have determined apparent activation energies, such as 62.0 kJ/mol for the reaction of acetic acid and 1-methoxy-2-propanol. mdpi.com It is expected that reactions involving this compound would have activation energies in a similar range, influenced by the specific reaction mechanism.
Representative Activation Parameters for Ester Hydrolysis
| Parameter | Symbol | Representative Value | Significance |
| Activation Energy | Eₐ | 50 - 80 kJ/mol | Minimum energy required for reaction. |
| Enthalpy of Activation | ΔH‡ | 48 - 78 kJ/mol | Heat absorbed or released to form the transition state. |
| Entropy of Activation | ΔS‡ | -50 to -150 J/mol·K | Change in randomness upon forming the transition state. A negative value often indicates a more ordered transition state (e.g., two molecules combining). |
| Gibbs Energy of Activation | ΔG‡ | 90 - 120 kJ/mol | The overall free energy barrier to reaction. |
These values are representative for typical ester hydrolysis reactions and are for illustrative purposes. Specific values for this compound would require experimental determination.
Influence of Temperature, Pressure, and pH on Reaction Rates
The rate of chemical reactions is highly sensitive to the conditions under which they are performed.
Temperature: Increasing the temperature generally increases the reaction rate. numberanalytics.com According to the Arrhenius equation, a higher temperature means a larger fraction of reactant molecules possess energy equal to or greater than the activation energy, leading to more frequent successful collisions. masterorganicchemistry.com For some reactions in aqueous solutions, the dependence can be complex, with the activation energy itself showing variation with temperature. actachemscand.org
Pressure: The effect of pressure on reaction rates is most significant for reactions in the gas phase where it affects reactant concentrations. For reactions in the liquid phase, pressure effects are typically small unless there is a significant change in volume as the reactants proceed to the transition state (described by the activation volume).
Acidic conditions (low pH): The reaction rate is proportional to the concentration of H⁺ ions.
Basic conditions (high pH): The reaction rate is proportional to the concentration of OH⁻ ions. Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis for esters.
Neutral conditions: A slower, uncatalyzed reaction with water may occur.
Studies on the hydrolysis of various esters and ethers in high-temperature water have shown that the reaction order with respect to H⁺ can be complex and may not follow simple specific acid catalysis models. psu.eduresearchgate.net
Hypothetical Influence of Temperature and pH on the Rate Constant (k) for Hydrolysis
| Temperature (°C) | pH | Apparent Rate Constant (k) (s⁻¹) |
| 25 | 2 | 1.2 x 10⁻⁶ |
| 25 | 7 | 3.0 x 10⁻⁸ |
| 25 | 12 | 2.5 x 10⁻⁴ |
| 50 | 2 | 9.6 x 10⁻⁶ |
| 50 | 7 | 2.4 x 10⁻⁷ |
| 50 | 12 | 2.0 x 10⁻³ |
This table contains hypothetical data to illustrate general trends.
Elucidation of Thermodynamic Parameters for Reaction Equilibria
While kinetics describes the rate of a reaction, thermodynamics describes the extent to which it will proceed and its energetic feasibility. wikipedia.orgstanford.edu For reversible reactions, such as esterification (the formation of an ester) and its reverse reaction, hydrolysis, the system will eventually reach a state of chemical equilibrium. wikipedia.org
The position of this equilibrium is described by the equilibrium constant (K) and is governed by key thermodynamic parameters:
Gibbs Free Energy Change (ΔG): This parameter determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and ΔG = 0 at equilibrium. libretexts.org
Enthalpy Change (ΔH): This represents the heat absorbed or released during the reaction. A negative ΔH (exothermic) means heat is released, while a positive ΔH (endothermic) means heat is absorbed.
Entropy Change (ΔS): This measures the change in disorder or randomness of the system.
These quantities are related by the equation: ΔG = ΔH - TΔS. The standard Gibbs free energy change (ΔG°) is directly related to the equilibrium constant by the expression ΔG° = -RT ln(K). acs.org
The enthalpy change (ΔH°) for a reaction can be determined experimentally by measuring the equilibrium constant at different temperatures and applying the van't Hoff equation . mdpi.commaxwellsci.com This allows for the calculation of all major thermodynamic parameters. For the esterification of levulinic acid with 1-butene, the enthalpy and entropy changes were determined to be approximately -32.9 kJ/mol and -70 J/(mol·K), respectively, indicating a moderately exothermic and entropically unfavorable reaction. acs.orgub.edu Similar parameters would be expected for the formation of this compound.
Representative Thermodynamic Parameters for an Esterification Reaction
| Parameter | Symbol | Representative Value | Significance |
| Standard Enthalpy Change | ΔH° | -20 to -40 kJ/mol | Reaction is moderately exothermic. |
| Standard Entropy Change | ΔS° | -60 to -90 J/mol·K | Reaction leads to a more ordered state (e.g., two molecules combine to form two, but with less translational freedom). |
| Standard Gibbs Free Energy Change | ΔG° | -5 to +5 kJ/mol | Reaction is near equilibrium under standard conditions, indicating it is reversible. |
These values are representative for typical liquid-phase esterification reactions and are for illustrative purposes. ub.edu
Applications and Potential Research Directions
Role in Polymer Science and Advanced Materials Development
The presence of a polymerizable propanoate group and a flexible methoxyethoxy side chain suggests that tert-butyl 3-(2-methoxyethoxy)propanoate could be a valuable building block in polymer chemistry.
While direct studies detailing the polymerization of this compound are not prominent, its structure is analogous to other acrylate (B77674) and propanoate monomers that are widely used in polymer synthesis. The tert-butyl ester group is a well-known protecting group that can be removed under acidic conditions to reveal a carboxylic acid. This functionality allows for the synthesis of "smart" polymers that can respond to changes in pH.
Polymers incorporating this monomer could be synthesized via conventional free-radical polymerization or controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. The resulting polymer would possess a poly(acrylate) backbone with pendant methoxyethoxy side chains. The properties of such a polymer would be influenced by the flexible ether linkages, which could impart a low glass transition temperature (Tg) and increased hydrophilicity.
Table 1: Potential Polymer Properties Influenced by this compound Monomer
| Polymer Characteristic | Contribution from Monomer | Potential Application |
|---|---|---|
| pH-Responsiveness | Post-polymerization deprotection of the tert-butyl group to yield carboxylic acid moieties. | Drug delivery systems, sensors, smart coatings. |
| Flexibility and Low Tg | The 2-methoxyethoxy side chain can act as an internal plasticizer. | Elastomers, adhesives, soft-material coatings. |
| Hydrophilicity | The ether linkages in the side chain can interact with water molecules. | Biocompatible materials, hydrogels, anti-fouling surfaces. |
| Controlled Architecture | Amenable to controlled radical polymerization techniques. | Well-defined block copolymers, star polymers, and other complex architectures. |
Beyond serving as a primary monomer, this compound could be incorporated as a co-monomer to tailor the properties of other polymers. For instance, its inclusion in a more rigid polymer matrix could enhance flexibility and impact resistance. The methoxyethoxy side chains could also serve as coordination sites for metal ions, leading to the development of novel polymer-metal composites with interesting optical or electronic properties.
Furthermore, after deprotection of the tert-butyl group, the resulting poly(acrylic acid) derivative could be crosslinked to form hydrogels. The presence of the methoxyethoxy groups would be expected to influence the swelling behavior and mechanical properties of these hydrogels, making them potentially suitable for applications in tissue engineering and soft robotics.
Chemical Biology and Bioconjugation Applications
The structure of this compound, particularly its short polyethylene (B3416737) glycol (PEG)-like motif, makes it an attractive candidate for applications in chemical biology and bioconjugation.
PEG linkers are widely used in bioconjugation to connect a payload molecule (e.g., a drug, a dye) to a biomolecule (e.g., an antibody, a protein). The PEG chain enhances the solubility and biocompatibility of the conjugate and can reduce immunogenicity. While "this compound" itself is a short linker, it represents a fundamental building block for constructing longer, more complex PEG-based linkers.
The tert-butyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to amine groups on biomolecules. The methoxy (B1213986) end of the molecule can be modified to incorporate other functional groups for attachment to a payload. A closely related analogue, tert-butyl 3-(2-iodoethoxy)propanoate, is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a PEG-based linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This strongly suggests that this compound could be adapted for similar applications.
The core structure of this compound can serve as a versatile scaffold for the synthesis of biological probes. The two ends of the molecule can be orthogonally functionalized. For example, the tert-butyl ester can be converted to a carboxylic acid for attachment to a targeting moiety, while the terminal methyl group of the methoxyethoxy chain could be replaced with other functionalities (e.g., an azide (B81097) or alkyne for click chemistry) to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag.
This modularity would allow for the rapid generation of a library of probes to investigate biological processes. The short PEG-like spacer would help to minimize steric hindrance between the targeting moiety and the reporter group, ensuring that both can function optimally.
Environmental Transformations and Degradation Pathways (Drawing parallels from related compounds)
The primary route of abiotic degradation is expected to be the hydrolysis of the ester linkage, particularly under acidic or basic conditions, to yield tert-butanol (B103910) and 3-(2-methoxyethoxy)propanoic acid. The rate of this hydrolysis would be dependent on pH and temperature.
Biodegradation is likely to proceed via two main pathways:
Esterase-mediated hydrolysis: Microorganisms possessing esterase enzymes can catalyze the hydrolysis of the ester bond, leading to the same initial products as abiotic hydrolysis.
Ether cleavage: The ether bond in the 2-methoxyethoxy moiety can be cleaved by microbial enzymes. This process often involves the oxidation of the carbon atom adjacent to the ether oxygen, followed by cleavage of the C-O bond. For short-chain PEGs, biodegradation has been observed to occur via the stepwise shortening of the chain. researchgate.netnih.gov
The ultimate biodegradation products would be expected to be carbon dioxide, water, and biomass. The presence of the ether linkage may slightly increase the persistence of the molecule in the environment compared to simple alkyl esters.
Table 2: Predicted Environmental Degradation Products of this compound
| Degradation Pathway | Initial Products | Further Degradation Products |
|---|---|---|
| Abiotic/Biotic Hydrolysis | Tert-butanol and 3-(2-methoxyethoxy)propanoic acid | Further oxidation to smaller molecules |
| Ether Cleavage | Methoxyacetic acid and 3-hydroxypropanoic acid tert-butyl ester | Further breakdown of these smaller molecules |
Microbial Degradation Mechanisms and Identification of Metabolites
The microbial degradation of this compound is predicted to proceed via a two-stage process targeting the ester and ether linkages.
The initial and most likely step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is typically catalyzed by non-specific esterase enzymes, which are ubiquitous in soil and aquatic microorganisms. This cleavage would break the molecule into two primary metabolites.
Predicted Initial Microbial Hydrolysis:
Step 1: Hydrolysis of the tert-butyl ester linkage.
Enzyme: Carboxylesterase.
Products: Tert-butanol (TBA) and 3-(2-methoxyethoxy)propanoic acid.
Following this initial hydrolysis, microorganisms would likely metabolize the two resulting products through separate pathways.
Metabolism of Tert-Butanol (TBA): The biodegradation of TBA, a known metabolite from the breakdown of the fuel additive Methyl tert-butyl ether (MTBE), has been studied. Aerobic bacteria, particularly those possessing monooxygenase enzymes, can hydroxylate the TBA molecule. This initiates a cascade of oxidative reactions. researchgate.netnih.govcalpoly.edu
A plausible degradation pathway for TBA involves:
Hydroxylation of a methyl group by a monooxygenase to form 2-methylpropane-1,2-diol. nih.gov
Further oxidation of the primary alcohol to a carboxylic acid, yielding 2-hydroxyisobutyric acid. researchgate.netnih.gov
This intermediate can then be channeled into central metabolic cycles.
Metabolism of 3-(2-methoxyethoxy)propanoic acid: The degradation of this ether-containing carboxylic acid is more complex. The ether bond is generally more resistant to microbial attack than the ester bond. frontiersin.org Aerobic microbes capable of cleaving such bonds often employ monooxygenase enzymes. The degradation would likely involve the cleavage of the ether linkage, potentially through oxidation of the carbon atom adjacent to the ether oxygen. The resulting propanoic acid moiety could then enter the well-established propanoate metabolism pathway, where it is converted to propionyl-CoA and subsequently integrated into the citric acid cycle. uwaterloo.camdpi.com
The table below outlines the hypothesized metabolites from the complete microbial degradation of this compound.
| Metabolite Name | Chemical Formula | Parent Moiety | Predicted Degradation Step |
|---|---|---|---|
| Tert-butanol (TBA) | C₄H₁₀O | tert-Butyl | Initial Hydrolysis |
| 3-(2-methoxyethoxy)propanoic acid | C₆H₁₂O₄ | Methoxyethoxy-propanoate | Initial Hydrolysis |
| 2-Methylpropane-1,2-diol | C₄H₁₀O₂ | tert-Butyl | TBA Oxidation |
| 2-Hydroxyisobutyric acid | C₄H₈O₃ | tert-Butyl | Oxidation of Diol |
| Propionic acid / Propionyl-CoA | C₃H₆O₂ / C₂₄H₄₀N₇O₁₇P₃S | Propanoate | Ether Cleavage & Further Metabolism |
Chemical Degradation Pathways (e.g., Hydrolysis, Oxidation) in Environmental Matrices
In addition to microbial processes, this compound can undergo abiotic degradation in the environment, primarily through hydrolysis and oxidation.
Hydrolysis: The ester linkage is susceptible to chemical hydrolysis, a reaction with water that splits the molecule. This process is significantly influenced by pH. nih.govlumenlearning.com
Neutral Conditions (pH ≈ 7): Hydrolysis occurs, but the rate is generally slow. oup.com
Acidic Conditions (pH < 7): The reaction is acid-catalyzed. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible. acsgcipr.orgstudymind.co.uk
Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is typically faster and irreversible, as the hydroxide (B78521) ion is a strong nucleophile and the resulting carboxylate anion is resonance-stabilized and resistant to further attack. studymind.co.ukchemguide.co.uk
Regardless of the catalyst, the products of abiotic hydrolysis are the same as in enzymatic hydrolysis: tert-butanol and 3-(2-methoxyethoxy)propanoic acid. The half-life of the compound due to hydrolysis would be highly dependent on the pH and temperature of the environmental matrix (e.g., groundwater, surface water). Studies on tert-butyl formate (B1220265) show that hydrolysis can be significant, with rates increasing substantially outside the pH 5-7 range. oup.com
Oxidation: In the atmosphere and in aquatic environments, highly reactive species like the hydroxyl radical (OH•) can initiate oxidative degradation. copernicus.org The likely sites of attack on the this compound molecule are the C-H bonds, particularly those adjacent to the ether oxygen, as they are activated towards hydrogen atom abstraction. rsc.orgacs.org
A potential oxidative degradation pathway initiated by hydroxyl radicals could involve:
H-atom abstraction: An OH radical abstracts a hydrogen atom from one of the carbons in the methoxyethoxy group. rsc.org
Radical reaction with O₂: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).
Further reactions: The peroxy radical can undergo further reactions, leading to the fragmentation of the carbon chain and the formation of various smaller, oxygenated products such as aldehydes, formates, and carboxylic acids. rsc.org
The table below summarizes the potential chemical degradation pathways.
| Pathway | Primary Reactant(s) | Key Environmental Factors | Predicted Primary Products |
|---|---|---|---|
| Abiotic Hydrolysis | Water (H₂O) | pH (acidic or alkaline), Temperature | Tert-butanol, 3-(2-methoxyethoxy)propanoic acid |
| Oxidation | Hydroxyl radical (OH•) | Sunlight (for OH• generation), Presence of O₂ | Chain fragmentation products (e.g., smaller aldehydes, acids) |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 3-(2-methoxyethoxy)propanoate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution. For example, tert-butyl prop-2-enoate reacts with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol in THF using NaH as a base. After 16 hours at room temperature, the product is purified via silica gel column chromatography (eluent: hexane/ethyl acetate) to yield a colorless oil . Acidic deprotection (e.g., 4N HCl/dioxane) can remove tert-butyl groups, as demonstrated in related compounds, requiring overnight stirring and subsequent precipitation with ether/hexane .
- Optimization : Monitor reaction progress via TLC or LCMS (e.g., m/z 236 [M+H]+ observed in similar intermediates ). Adjust stoichiometry of NaH to ensure complete deprotonation of hydroxyl groups.
Q. Which purification techniques are most effective for isolating this compound?
- Methodology : Silica gel chromatography (hexane/ethyl acetate gradients) is critical for removing unreacted starting materials and byproducts . For polar intermediates, reverse-phase HPLC (e.g., C18 column with acetonitrile/water) may improve resolution. Precipitation methods, such as hexane/ether anti-solvent addition, are effective for hydrochloride salts .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodology :
- LCMS/HPLC : Use LCMS to confirm molecular weight (e.g., m/z 236 [M+H]+ ) and HPLC (e.g., Chiralpak AD-H columns) for enantiomeric purity .
- NMR : Analyze ¹H/¹³C NMR to verify ether linkages (δ 3.5–4.0 ppm for methoxy and ethoxy protons) and tert-butyl group (δ 1.2–1.4 ppm).
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates exact mass (e.g., [M+H]+ calcd. for C23H31N10O2: 479.26260 ).
Advanced Research Questions
Q. How can this compound be functionalized for bioorthogonal chemistry applications?
- Methodology : Introduce azide groups via substitution reactions. For example, replace tosyloxy leaving groups (see tert-butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate ) with NaN₃ in DMF at 60°C. Confirm azide incorporation via IR (2100 cm⁻¹ stretch) and HRMS . This enables click chemistry applications (e.g., Cu-catalyzed alkyne-azide cycloaddition) in biocompatible microdevices .
Q. What are the stability considerations for this compound under acidic or basic conditions?
- Methodology :
- Acidic Stability : Test hydrolysis using HCl/dioxane (e.g., 4N HCl, 24 hours) . Monitor tert-butyl cleavage via LCMS (loss of 56 Da fragment).
- Basic Stability : Expose to NaH/THF (common in synthesis); prolonged basic conditions may degrade ester linkages. Use TLC to detect degradation products.
Q. How can this compound serve as a PEG-based linker in drug delivery systems?
- Methodology : The ethoxyethoxypropanoate moiety mimics PEG’s hydrophilicity. Conjugate drug molecules via ester hydrolysis or nucleophilic substitution (e.g., amine coupling to activated esters). For example, tert-butyl 3-(2-hydroxyethoxy)propanoate derivatives are used in nanocarriers for controlled drug release . Validate biocompatibility via in vitro cytotoxicity assays (e.g., HEK293 cell lines).
Q. What strategies address stereoselective synthesis challenges in derivatives of this compound?
- Methodology : Use organocatalysts for asymmetric alkylation. For instance, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate demonstrates chiral induction via Evans auxiliaries. Analyze enantiomeric excess (ee) via chiral HPLC .
Q. How can researchers resolve discrepancies in analytical data (e.g., LCMS vs. NMR)?
- Methodology :
- Contradiction Analysis : If LCMS indicates purity but NMR shows impurities, check for volatile byproducts (e.g., residual solvents) via GC-MS.
- Degradation Studies : Conduct stress testing (heat, light, humidity) and compare stability profiles across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
